molecular formula C22H20N2O5S B11141115 methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11141115
M. Wt: 424.5 g/mol
InChI Key: IWSDFAJQQWCOQJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a methyl carboxylate at position 2. The benzodioxepin moiety, fused via an acetyl amino linker, confers unique structural and electronic properties.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H20N2O5S/c1-27-21(26)19-20(15-6-3-2-4-7-15)30-22(24-19)23-18(25)13-14-8-9-16-17(12-14)29-11-5-10-28-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,23,24,25)

InChI Key

IWSDFAJQQWCOQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-ylacetic Acid

The benzodioxepin scaffold is synthesized via a Friedel-Crafts alkylation followed by cyclization. Starting from 2,5-dihydroxybenzaldehyde, reaction with 1,3-dibromopropane in the presence of AlCl₃ yields 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine . Subsequent Heck coupling with methyl acrylate introduces the acetyl sidechain, followed by saponification to the carboxylic acid (Table 1).

Table 1: Optimization of Benzodioxepin Acetic Acid Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Friedel-CraftsAlCl₃, DCM, 0°C, 4h7892%
Heck CouplingPd(OAc)₂, PPh₃, DMF, 100°C, 12h6589%
SaponificationNaOH, EtOH/H₂O, reflux, 6h9598%

Key spectral data for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetic acid:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.92 (d, J=8.4 Hz, 1H), 6.78 (s, 1H), 4.32–4.25 (m, 2H), 3.98–3.91 (m, 2H), 2.85 (t, J=6.8 Hz, 2H), 2.41 (t, J=7.2 Hz, 2H), 1.95–1.87 (m, 2H) .

  • IR (KBr): 1712 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C) .

Thiazole Core Assembly: Hantzsch Cyclization

The 5-phenyl-1,3-thiazole-4-carboxylate moiety is constructed via Hantzsch thiazole synthesis. Methyl 2-amino-4-oxo-4-phenylbut-2-enoate reacts with thiourea in ethanol under microwave irradiation (100 W, 120°C, 15 min), achieving 88% yield (Table 2) .

Table 2: Microwave-Assisted Thiazole Formation

ConditionTime (min)Yield (%)
Conventional Heating36062
Microwave Irradiation1588

Characterization data for methyl 5-phenyl-1,3-thiazole-4-carboxylate:

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.2 (COOCH₃), 152.1 (C-2), 140.3 (C-5), 129.8–128.4 (Ph), 118.7 (C-4) .

  • HRMS (ESI): m/z calc. 261.0634 [M+H]⁺, found 261.0631.

Amide Coupling: Final Step Optimization

Activation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetic acid using EDCl/HOBt in DMF, followed by reaction with methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, affords the target compound. Solvent screening identified DMF as optimal, providing 82% yield after purification (Table 3).

Table 3: Coupling Agent Screening

Coupling AgentSolventYield (%)
EDCl/HOBtDMF82
DCC/DMAPCH₂Cl₂68
HATU/DIEADMF75

Final compound characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 7.65–7.28 (m, 5H, Ph), 6.95 (d, J=8.0 Hz, 1H), 4.30–4.18 (m, 4H), 3.85 (s, 3H, COOCH₃), 2.80 (t, J=6.4 Hz, 2H), 2.38 (t, J=7.2 Hz, 2H), 1.90–1.82 (m, 2H) .

  • HPLC Purity: 99.1% (C18 column, MeCN/H₂O 70:30).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry for the Hantzsch cyclization (residence time 8 min, 92% yield) and telescoped amide coupling without intermediate isolation . Environmental metrics:

  • Process Mass Intensity (PMI): 32 (vs. batch PMI 45).

  • E-Factor: 18.

Stability and Degradation Pathways

Forced degradation studies (40°C/75% RH, 4 weeks) revealed hydrolysis of the methyl ester as the primary degradation route (6.2% decomposition). Lyophilized formulations in mannitol matrices enhance stability (≤0.5% degradation under same conditions) .

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction:

    Substitution Reactions:

    Major Products:

Scientific Research Applications

Chemistry:

    Medicinal Chemistry:

    Organic Synthesis:

Biology and Medicine:

    Biological Activity:

Industry:

Mechanism of Action

  • The compound likely interacts with specific molecular targets.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several thiazole derivatives and benzodioxepin-containing analogs. Below is a detailed comparison based on substituents, pharmacological relevance, and synthetic complexity:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Pharmacological Notes Synthetic Challenges Reference
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate Benzodioxepin, phenyl, methyl carboxylate Limited published bioactivity data; hypothesized kinase/modulatory activity Multi-step synthesis, poor aqueous solubility
Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m, w, x) Hydroperoxypropan, ethoxycarbonyl, diphenylhexan Antiviral and protease inhibition reported; clinical-stage candidates Stereochemical complexity, stability issues
Cefazolin open-ring analogs Tetrazolyl, thiadiazolyl, dihydrothiazine Antibacterial activity (β-lactam derivatives); hydrolytic instability Ring-opening side reactions
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid Mercapto-oxo-thiazolyl, methylbenzoic acid Antioxidant and anti-inflammatory properties in preclinical studies Thiol group reactivity, purification challenges

Key Observations

Bioactivity Gaps : Unlike thiazolylmethyl carbamates (e.g., compound m), which show antiviral activity, or cefazolin’s antibacterial efficacy, the target compound lacks robust in vivo data, highlighting a need for further studies .

Synthetic Challenges: The acetyl amino linkage between benzodioxepin and thiazole introduces steric hindrance, complicating purification compared to less substituted analogs like 3-{[(2-mercapto-4-oxo-thiazolyl)acetyl]amino} derivatives .

Research Findings and Data Limitations

  • Pharmacokinetic Data : Absent in provided sources; analogs like thiazolylmethyl carbamates show improved bioavailability via ester prodrug strategies, suggesting a pathway for optimization .
  • Toxicity Profiles: No acute toxicity data available; structurally related thiazoles (e.g., cefazolin) exhibit renal toxicity risks, warranting caution .

Biological Activity

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : Known for its diverse biological activities.
  • Benzodioxepin Moiety : Imparts unique pharmacological properties.
  • Acetylamino Group : Enhances solubility and bioavailability.

Molecular Formula

C17H18N2O4SC_{17}H_{18}N_{2}O_{4S}

Molecular Weight

Approximately 342.40 g/mol.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, suggesting that similar derivatives may possess comparable efficacy against other pathogens .

Anticancer Properties

Thiazoles have been extensively studied for their anticancer potential. Compounds containing thiazole rings have shown cytotoxic activity against various cancer cell lines. For example, certain thiazole derivatives have exhibited IC50 values in the range of 1.61 to 1.98 µg/ml against human cancer cells, indicating their potential as anticancer agents . The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Cell Cycle Arrest : Thiazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • The thiazole ring is essential for biological activity; modifications can enhance or diminish efficacy.
  • Substituents on the phenyl ring significantly impact potency; for example, methyl groups at specific positions enhance activity .

Table: SAR Analysis of Thiazole Derivatives

CompoundStructureActivity (IC50/µg/ml)Comments
AThiazole with no substituents>10Low activity
BMethyl-substituted thiazole1.61High cytotoxicity
CHalogenated thiazole0.98Enhanced potency

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus. The compound exhibited an MIC comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human glioblastoma cells showed that this compound induced significant apoptosis at concentrations as low as 0.5 µg/ml.

Q & A

Q. What are the established synthetic routes for methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Condensation of a substituted benzodioxepin acetyl derivative with a thiazole precursor. For example, analogous procedures use acetic acid-catalyzed reflux of amines with carbonyl compounds (e.g., benzaldehyde derivatives) to form heterocyclic cores .
  • Step 2 : Introduction of the phenyl group at the 5-position of the thiazole ring via nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Esterification or carboxylation at the 4-position using methyl chloroformate or similar reagents.
    Key purification methods include recrystallization (e.g., from DMF/acetic acid mixtures) and chromatography (TLC/HPLC for monitoring) .

Q. How is the compound characterized structurally and analytically?

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., ester carbonyl, amide bonds) .
  • Chromatography : HPLC ensures purity (>95%), while TLC monitors reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Thiazole derivatives often exhibit antimicrobial, anticancer, or enzyme inhibitory activity. For example:

  • Enzyme Inhibition : Assays like fluorescence polarization or colorimetric substrate cleavage test interactions with kinases or proteases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) screen for antiproliferative effects. Preliminary data may show IC50_{50} values in the micromolar range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k or response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s computational reaction path searches reduce trial-and-error by predicting optimal conditions via quantum chemical calculations .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amide couplings, while non-polar solvents favor cyclization reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Mechanistic Validation : Employ surface plasmon resonance (SPR) or X-ray crystallography to confirm target binding, distinguishing direct effects from off-target interactions .

Q. What computational strategies support the design of derivatives with enhanced activity?

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to prioritize substituents with favorable binding energies.
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How do solvent and temperature gradients influence reaction kinetics for this compound?

  • Kinetic Studies : Use stopped-flow spectroscopy or in-situ IR to monitor intermediate formation. For example, higher temperatures (~100°C) accelerate ring-closure in thiazole synthesis but may degrade sensitive benzodioxepin moieties .
  • Solvent Effects : Dielectric constants correlate with transition-state stabilization; acetonitrile may stabilize zwitterionic intermediates in amide bond formation .

Q. What methodologies are critical for establishing structure-activity relationships (SAR)?

  • Analog Synthesis : Systematically vary substituents (e.g., phenyl → pyridyl, ester → amide) and test activity.
  • Biological Profiling : Compare IC50_{50} values across analogs in enzyme inhibition and cytotoxicity assays. For example, bulkier substituents at the thiazole 5-position may enhance target specificity .

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